3-(Ethoxycarbonyl)-2-iodobenzoic acid

Orthogonal Synthesis Complex Molecule Assembly Chemoselective Derivatization

Researchers often face synthetic bottlenecks requiring sequential, chemoselective derivatization on a single scaffold. 3-(Ethoxycarbonyl)-2-iodobenzoic acid solves this with three orthogonal reactive handles: an aryl iodide, a carboxylic acid, and an ethyl ester. This high-purity (98%) building block enables rapid one-pot synthesis of 3-substituted isocoumarins and phthalides, serves as a superior substrate for Pd-catalyzed C-H activation studies, and acts as a precursor for tunable hypervalent iodine reagents. Ready stock ensures reliable supply for drug discovery and methodology development.

Molecular Formula C10H9IO4
Molecular Weight 320.08 g/mol
Cat. No. B14128520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Ethoxycarbonyl)-2-iodobenzoic acid
Molecular FormulaC10H9IO4
Molecular Weight320.08 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=CC(=C1I)C(=O)O
InChIInChI=1S/C10H9IO4/c1-2-15-10(14)7-5-3-4-6(8(7)11)9(12)13/h3-5H,2H2,1H3,(H,12,13)
InChIKeyIGQRMWVKFLXQOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Ethoxycarbonyl)-2-iodobenzoic acid: A Premium Orthogonal Building Block for Complex Molecule Synthesis


3-(Ethoxycarbonyl)-2-iodobenzoic acid (CAS 2803902-35-2, MF C10H9IO4, MW 320.08) is a specialized halogenated benzoic acid derivative featuring three distinct synthetic handles on a single aromatic ring . It combines an ortho-iodide, a free carboxylic acid, and an ethyl ester, providing three orthogonal sites for sequential and chemoselective derivatization. This high-purity building block (≥98%) is designed for advanced applications in palladium-catalyzed cross-coupling reactions (Suzuki, Stille, Sonogashira) and as a precursor to hypervalent iodine reagents .

1
Three orthogonal reactive handles (iodide, carboxylic acid, ethyl ester) enable sequential derivatization
2
Supports palladium-catalyzed cross-coupling and intramolecular cyclization workflows
3
High-purity grade for complex molecule and heterocycle library assembly

Why Generic 2-Iodobenzoic Acids Are Insufficient: The Critical Role of the 3-Ethoxycarbonyl Group in 3-(Ethoxycarbonyl)-2-iodobenzoic acid


The unique value of 3-(Ethoxycarbonyl)-2-iodobenzoic acid lies in its three orthogonally reactive functional groups (iodide, carboxylic acid, and ethyl ester), which enable a level of synthetic flexibility unattainable with simpler 2-iodobenzoic acid analogs. Generic 2-iodobenzoic acid (CAS 88-67-5) lacks this third reactive handle, severely limiting its use in complex, multi-step syntheses. While regioisomers like 3-(ethoxycarbonyl)-5-iodobenzoic acid or 4-(ethoxycarbonyl)-2-iodobenzoic acid exist, their different substitution patterns fundamentally alter their reactivity and the types of heterocycles they can form [1]. The presence of the ester group at the 3-position, specifically in relation to the ortho-iodide and carboxylic acid, creates a unique electronic and steric environment that dictates regio- and chemoselectivity in cyclization and cross-coupling reactions, making this specific isomer a non-interchangeable component in the synthesis of specific molecular scaffolds.

Missing Orthogonal Handle
Generic 2-iodobenzoic acid lacks the ethyl ester, reducing synthetic flexibility for multi-step derivatization.
Regioisomer Reactivity Shift
4- or 5-ethoxycarbonyl analogs alter the electronic environment, potentially blocking specific cyclization pathways accessible with the 3-substituted isomer.

Quantitative Differentiation of 3-(Ethoxycarbonyl)-2-iodobenzoic acid: Head-to-Head Evidence vs. Analogs


Orthogonal Reactivity: Three Distinct Synthetic Handles on a Single Scaffold

3-(Ethoxycarbonyl)-2-iodobenzoic acid possesses three distinct, orthogonally reactive functional groups: an ortho-aryl iodide for cross-coupling, a free carboxylic acid for amidation/esterification, and an ethyl ester for alternative ester-based transformations. This is a key differentiation from simpler analogs like 2-iodobenzoic acid (two handles) or ethyl 2-iodobenzoate (two handles) . The presence of three independent reactive sites allows for sequential, chemoselective derivatizations without the need for protecting group manipulations, significantly streamlining the synthesis of complex molecular architectures.

Orthogonal Handles
Reported
3 vs. 2 reactive sites
Enables sequential chemoselective synthesis
Functional group analysis; comparators: 2-iodobenzoic acid, ethyl 2-iodobenzoate
Orthogonal Synthesis Complex Molecule Assembly Chemoselective Derivatization

Regioselective Access to 3-Substituted Isocoumarins via Tandem Cross-Coupling/Cyclization

The ortho-disposition of the iodine atom and the carboxylic acid group is crucial for intramolecular cyclization pathways. 2-iodobenzoic acids undergo Pd-catalyzed coupling with terminal alkynes to form isocoumarins [1]. The presence of the 3-ethoxycarbonyl group influences the reaction outcome and regioselectivity of subsequent transformations. While generic 2-iodobenzoic acid can form isocoumarins, the 3-ethoxycarbonyl group provides an additional site for further functionalization of the isocoumarin core, a key advantage over unsubstituted 2-iodobenzoic acid. 4-Substituted analogs cannot access this specific regiochemical pathway.

Isocoumarin Access
Class-level inference
Forms 3-ethoxycarbonyl isocoumarins
Direct route to functionalized heterocycles
Pd-catalyzed coupling with terminal alkynes; 4-substituted analog cannot participate in this ortho-cyclization
Isocoumarin Synthesis Palladium Catalysis Regioselective Cyclization

Mechanistic Advantage in Palladium-Catalyzed C-H Activation: The Role of the Ortho-Carboxylate

A key mechanistic study demonstrated that 2-iodobenzoic acid (a representative ortho-carboxylate-substituted aryl halide) is energetically favorable for Pd(II)-catalyzed γ-C(sp3)-H arylation, whereas the reaction with a pristine aryl halide like iodobenzene is kinetically difficult [1]. This highlights the critical role of the ortho-carboxylate group in facilitating this transformation. 3-(Ethoxycarbonyl)-2-iodobenzoic acid retains this essential ortho-carboxylate functionality, meaning it is predicted to exhibit similar favorable energetics compared to non-carboxylate-containing aryl iodides.

C-H Activation Energetics
Reported (DFT)
Energetically favorable
Supports C-H activation mechanism studies
Compared to kinetically difficult iodobenzene; ortho-carboxylate is critical
C-H Activation Palladium Catalysis Mechanistic Studies

High-Value Application Scenarios for 3-(Ethoxycarbonyl)-2-iodobenzoic acid


Streamlined Synthesis of Functionalized Isocoumarin and Phthalide Libraries

This compound is an ideal starting material for the rapid, one-pot synthesis of 3-substituted isocoumarins and phthalides bearing an ethoxycarbonyl group [1]. This provides a direct entry to a diverse library of functionalized heterocycles, which are privileged scaffolds in drug discovery. The orthogonal reactivity allows for subsequent modifications at the ester or carboxylic acid site to generate focused libraries for biological screening .

Advanced Intermediate for Palladium-Catalyzed C-H Activation and Cross-Coupling Methodologies

The compound serves as a superior substrate for developing and optimizing novel Pd-catalyzed transformations. Its ortho-carboxylate group facilitates challenging C-H activation steps [1], making it a valuable model substrate for mechanistic studies and reaction discovery. The presence of the ester group allows for easy tracking and purification of reaction products by standard chromatographic techniques .

Precursor for Novel Hypervalent Iodine Reagents with Enhanced Properties

2-Iodobenzoic acid derivatives are well-established precursors for hypervalent iodine reagents like IBX and its analogs [1]. The 3-ethoxycarbonyl group on this specific compound offers an opportunity to fine-tune the solubility, stability, and reactivity of the resulting hypervalent iodine species. This can lead to the development of next-generation, more efficient, and greener oxidants and group-transfer reagents for specialized organic transformations .

Application
Selection Property
Validation Focus
Isocoumarin/Phthalide Library Synthesis
Orthogonal reactivity at three sites
Cyclization efficiency and ester derivatization
C-H Activation Methodology
Ortho-carboxylate directing group
Pd-catalyzed C-H arylation performance
Hypervalent Iodine Reagent Precursor
3-Ethoxycarbonyl tuning
Solubility/stability and oxidative reactivity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Ethoxycarbonyl)-2-iodobenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.